n-Methylserine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization
Established Synthetic Pathways for N-Methylserine Hydrochloride
Established methods for synthesizing this compound often provide a reliable and straightforward route to the target molecule. These pathways are characterized by their efficiency and applicability to a range of amino acids.
A prevalent and efficient method for the N-methylation of amino acids, including serine, proceeds through the formation of a 5-oxazolidinone (B12669149) intermediate. researchgate.netnih.govresearchgate.net This strategy is applicable to many of the 20 common L-amino acids, though those with reactive side chains may necessitate the use of protecting groups. nih.gov The process generally involves two main steps: cyclization and reduction.
In the initial step, an N-protected serine, such as N-Cbz-serine, reacts with paraformaldehyde under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding 5-oxazolidinone. researchgate.net This cyclic intermediate is then subjected to reductive cleavage to yield the N-methylated product. researchgate.net A common method for this reduction involves treatment with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). researchgate.net This approach has been shown to be effective for both Fmoc- and Z-protected amino acids. researchgate.net The oxazolidinone route is noted for its high yields, often in the range of 90–95% for Cbz-protected derivatives.
| Step | Reactants | Reagents | Product |
| Cyclization | N-Cbz-Ser-OH, Paraformaldehyde | p-TSA | Oxazolidinone |
| Reduction | Oxazolidinone | Et₃SiH, TFA | N-Cbz-N-Me-Ser-OH |
Direct reductive alkylation using formaldehyde (B43269) presents another pathway for the synthesis of N-methylserine. This method can be achieved through enzymatic or chemical means.
In an enzymatic approach, serine hydroxymethyltransferase (SHMT) can be utilized to catalyze the reaction between glycine (B1666218) and formaldehyde to produce L-serine. nih.gov A specific example involves the production of α-methyl-L-serine from L-α-alanine and formaldehyde, catalyzed by 2-methyl serine hydroxymethyltransferase. google.com This enzymatic method allows for the direct reaction of the amino acid and formaldehyde without the need for co-factors like 5,10-methylenetetrahydrofolic acid. google.com
Chemically, reductive amination can be performed with formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN). However, this method requires careful pH control (typically pH 6–7) to manage the reaction and minimize the risk of racemization that can occur through Schiff base intermediates. Another approach involves the reductive alkylation of N-protected α-amino acids with formaldehyde. researchgate.net For instance, N-methyl proline has been synthesized by reacting proline with an aqueous formaldehyde solution in the presence of a palladium on charcoal catalyst under a hydrogen atmosphere. researchgate.net
| Method | Starting Materials | Key Reagents/Catalysts | Product | Key Considerations |
| Enzymatic | L-α-alanine, Formaldehyde | 2-methyl serine hydroxymethyl transferase | α-methyl-L-serine | Reaction temperature 20-40°C, pH 6-8. google.com |
| Chemical | Serine, Formaldehyde | Sodium cyanoborohydride (NaBH₃CN) | N-methylserine | Requires stringent pH control (6–7) to avoid racemization. |
The synthesis of specific enantiomers of N-methylserine is crucial for various applications and is achieved through several advanced stereoselective methods.
Diastereomeric salt resolution is a classical and effective method for separating enantiomers from a racemic mixture. wikipedia.orgwikipedia.org This technique involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.orgwikipedia.org
For the synthesis of N,O-protected-(S)-2-methylserine on a large scale, a diastereomeric salt resolution of racemic 2-methylserine (B555999) methyl ester has been successfully employed. researchgate.netresearchgate.net The process utilizes (1S)-(+)-camphorsulfonic acid as the resolving agent. This method proved effective for producing 15 kg of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid with an enantiomeric excess (ee) greater than 99%. researchgate.net The separated diastereomer can then be converted to the desired enantiomerically pure product.
Stereoselective alkylation of chiral enolates is a powerful strategy for the asymmetric synthesis of α-amino acids. renyi.hu In the context of N-methylserine, this involves the methylation of a chiral precursor derived from serine.
The Sharpless asymmetric dihydroxylation (AD) is a highly reliable and enantioselective method for converting alkenes into vicinal diols using osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.orgorganic-chemistry.org This methodology has been adapted for the synthesis of α-methyl-α-amino acids, including α-methylserine. uah.es
The synthesis starts with a suitable alkene precursor, such as a derivative of 2-methyl-2-propenoic acid. uah.esunirioja.es While the Sharpless asymmetric aminohydroxylation (AA) on these substrates often results in poor regioselectivity and enantioselectivity, the asymmetric dihydroxylation (AD) proves more successful. uah.es For example, the AD reaction on the Weinreb amide of 2-methyl-2-propenoic acid, followed by a series of transformations, provides a stereodivergent route to both (S)- and (R)-α-methylserines on a multigram scale. uah.es The resulting diol is converted through a cyclic sulfite (B76179) intermediate, which undergoes ring-opening with an azide (B81097) nucleophile. Subsequent reduction of the azido (B1232118) group and hydrolysis yields the final α-methylserine product. uah.es
| Enantioselective Method | Key Precursor | Key Reagent/Reaction | Outcome | Reference |
| Diastereomeric Salt Resolution | Racemic 2-methylserine methyl ester | (1S)-(+)-camphorsulfonic acid | >99% ee of (S)-enantiomer | researchgate.netresearchgate.net |
| Stereoselective Enolate Methylation | Chiral cyclic L-serine derivative | LDA, Methyl iodide (at -75°C) | 98% ee, 52% overall yield | researchgate.net |
| Sharpless Asymmetric Dihydroxylation | Weinreb amide of 2-methyl-2-propenoic acid | AD-mix, OsO₄ | Enantiomerically pure (S)- and (R)-α-methylserines | uah.es |
Enantioselective Synthesis Approaches
Enantiocontrolled Synthesis Utilizing β-Lactones
A notable strategy for the enantiocontrolled synthesis of α-methyl amino acids involves the use of a β-lactone derived from α-methylserine. organic-chemistry.orgnih.govacs.org This method provides a versatile and efficient pathway to optically pure compounds, which are valuable as constrained building blocks in bioorganic chemistry. organic-chemistry.org These building blocks can induce specific conformations in peptides, enhancing their biological activity and resistance to enzymatic breakdown. organic-chemistry.org
The synthesis commences with the dibenzylation of H₂N-α-Me-Ser-OMe, which is followed by saponification and then lactonization to form the key intermediate, Bn₂N-α-methylserine-β-lactone. organic-chemistry.org The coupling agent HBTU has been identified as particularly effective for the lactonization step, yielding the desired β-lactone in 82% yield. organic-chemistry.org The crucial step is the regioselective opening of this β-lactone ring with organocuprates derived from Grignard reagents. This reaction preferentially proceeds via O-alkyl fission to produce a variety of enantiopure α-methyl amino acids in excellent yields. organic-chemistry.orgorganic-chemistry.org The use of various Grignard reagents, including primary alkyl, functionalized alkyl, and aryl, has been successfully demonstrated. organic-chemistry.org In some cases, the addition of trimethylsilyl (B98337) chloride (TMSCl) can improve the regioselectivity of the ring opening. organic-chemistry.org
Table 1: Regioselective Opening of Bn₂N-α-methylserine-β-lactone with Organocuprates An overview of various organocuprate reagents used for the ring-opening reaction and the corresponding yields of the resulting α-methyl amino acids.
| Organocuprate Reagent (from Grignard) | Product | Yield (%) |
| Me₂CuMgBr | α-Methylalanine | 85 |
| Et₂CuMgBr | α-Methyl-α-aminobutyric acid | 92 |
| (n-Pr)₂CuMgBr | α-Methylnorvaline | 95 |
| (i-Pr)₂CuMgBr | α-Methylvaline | 89 |
| Ph₂CuMgBr | α-Methylphenylalanine | 91 |
Preparation of Protected Forms and Building Blocks for Peptide Synthesis
For n-Methylserine to be incorporated into peptides, especially via solid-phase peptide synthesis (SPPS), its functional groups must be temporarily masked with protecting groups. researchgate.netresearchgate.net Efficient methods have been developed for synthesizing N-Cbz and N-Fmoc protected forms of N-methyl serine. researchgate.netresearchgate.net
A common and effective strategy involves the formation and subsequent reduction of an oxazolidinone intermediate. researchgate.netresearchgate.netnih.gov This two-step process begins with the acid-catalyzed condensation of an N-protected amino acid (like Fmoc-serine) with paraformaldehyde to create a 5-oxazolidinone. researchgate.netscispace.com This intermediate then undergoes reductive cleavage to yield the N-methylated amino acid. researchgate.net This reduction can be achieved using various reagents, with a combination of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) or the use of a Lewis acid like AlCl₃ or ZnBr₂ under mild conditions proving effective. researchgate.netscispace.com This approach offers improved yields and shorter reaction times compared to other methods. researchgate.net
An alternative, more direct method involves the N-methylation of a protected amino acid using sodium hydride (NaH) and methyl iodide (MeI). cdnsciencepub.comcdnsciencepub.com However, when applied to serine derivatives, this method can lead to a side reaction known as β-elimination, forming a dehydroalanine (B155165) derivative. cdnsciencepub.com Research has shown that this side reaction can be completely suppressed by carrying out the reaction at a lower temperature (e.g., 5 °C), allowing for the successful synthesis of the desired N-methylserine derivative. cdnsciencepub.com
Table 2: Comparison of Synthetic Methods for Protected N-Methylserine A summary of different methods for preparing protected N-methylserine building blocks suitable for peptide synthesis.
| Method | Key Intermediate | Reagents | Key Advantages |
| Oxazolidinone Reduction | N-Fmoc-5-oxazolidinone | 1. Paraformaldehyde, TsOH2. Et₃SiH, TFA | High yield, short reaction time, compatible with Fmoc-SPPS. researchgate.netresearchgate.net |
| Direct N-Methylation | N-Boc-Serine | NaH, MeI | Direct approach, but requires temperature control to prevent β-elimination. cdnsciencepub.com |
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs and congeners of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.
α-Methylserine Derivatives in Synthetic Chemistry
α-Methylserine derivatives are important synthetic targets due to their ability to introduce conformational constraints into peptides. organic-chemistry.org Several enantiocontrolled synthetic routes have been developed. As detailed previously (Section 2.1.3.4), the regioselective opening of Bn₂N-α-methylserine-β-lactone is a powerful method for producing a wide array of optically pure α-methyl amino acids. organic-chemistry.orgresearchgate.net
Other significant synthetic strategies include:
Strecker Reaction: Enantiomerically pure derivatives of (R)-α-methylserine have been successfully prepared using the Strecker reaction. rsc.orgrsc.org
Phase-Transfer Catalysis: The asymmetric synthesis of α-methylserine derivatives has been achieved under mild phase-transfer conditions, offering a practical route to these compounds. researchgate.netacs.org
Chiral Ni(II) Complexes: A strategy utilizing square-planar Ni(II) complexes of a chiral Schiff base has been developed for the asymmetric synthesis of O-protected α-substituted (S)-serine analogs. rsc.orgrsc.org This method involves the Michael addition of a methylate to a dehydroalanine complex, followed by electrophilic Cα-alkylation to introduce further diversity. rsc.org
Design and Synthesis of N-Methylated Amino Acid Congeners
N-methylation is a fundamental modification in peptide and medicinal chemistry. researchgate.net Introducing an N-methyl group can significantly improve the pharmacokinetic properties of peptides, such as increasing their stability against enzymatic degradation and enhancing their bioavailability. researchgate.net Consequently, the design and synthesis of N-methylated amino acid congeners are of great interest. researchgate.netacs.org
The synthesis of these congeners often employs the methodologies used for N-methylserine, particularly the reductive cleavage of oxazolidinone intermediates, which is applicable to a wide range of amino acids. nih.gov The development of these synthetic building blocks is crucial for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved therapeutic characteristics. researchgate.net
Radiochemical Synthesis and Isotopic Labeling Strategies
Isotopically labeled compounds are indispensable tools for studying biological processes and for medical imaging.
Preparation of Radiolabeled N-Methylserine Derivatives for Tracer Studies
Radiolabeled amino acids are increasingly used as tracers for positron emission tomography (PET) to visualize and study tumors. nih.govresearchgate.net A key radiolabeled derivative of N-methylserine, (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP), has been developed for this purpose. nih.gov
The synthesis of [¹⁸F]N-MeFAMP is a multi-step process that has been optimized for automation, which is essential for the routine production of this radiotracer for preclinical and clinical use. snmjournals.org The key steps are:
Precursor Synthesis: The synthesis starts with enantiomerically pure (S)- or (R)-α-methyl-serine, which is converted over several steps into a cyclic sulfamidate precursor. nih.govresearchgate.net
Radiolabeling: The cyclic sulfamidate precursor undergoes nucleophilic ring-opening with no-carrier-added (NCA) [¹⁸F]fluoride. This reaction introduces the positron-emitting ¹⁸F isotope into the molecule. researchgate.netsnmjournals.org
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical and enantiomeric purity (>99%). snmjournals.org
This automated method provides [¹⁸F]N-MeFAMP in high, reproducible radiochemical yields (46-50% decay-corrected) and with a high specific molarity (>1 Ci/µmol), making it suitable for imaging studies. snmjournals.org Studies have shown that [¹⁸F]N-MeFAMP exhibits high uptake in brain tumors, making it a promising PET radioligand for oncologic imaging. nih.govresearchgate.net
Table 3: Radiosynthesis of [¹⁸F]N-MeFAMP Summary of the automated radiosynthesis process for the PET tracer [¹⁸F]N-MeFAMP.
| Step | Description | Key Reagents/Conditions | Outcome |
| Precursor Synthesis | Conversion of α-methyl-serine to a cyclic sulfamidate. | Multi-step chemical synthesis. | Cyclic sulfamidate precursor. nih.govresearchgate.net |
| ¹⁸F-Fluorination | Nucleophilic opening of the precursor ring with [¹⁸F]fluoride. | [¹⁸F]Fluoride, automated synthesis module. | Incorporation of ¹⁸F isotope. snmjournals.org |
| Purification | Separation of the desired product from byproducts. | Semi-preparative HPLC. | Radiochemical Purity: >99%. snmjournals.org |
| Final Product | [¹⁸F]N-MeFAMP | - | Decay-Corrected Yield: 46-50%. snmjournals.org |
Incorporation into Radiopharmaceutical Precursors for Research
N-Methylserine and its analogs, particularly α-methylated forms, serve as critical building blocks in the synthesis of precursors for radiopharmaceuticals, primarily for use in Positron Emission Tomography (PET) imaging. The research in this area focuses on creating radiolabeled amino acids that can act as tracers for metabolic processes, such as amino acid transport, which is often upregulated in cancerous cells.
One of the most significant applications involves the synthesis of fluorinated α-methylated amino acid analogs. These non-natural amino acids exhibit greater metabolic stability compared to their natural counterparts, which is a desirable characteristic for imaging agents as it simplifies the interpretation of PET scans. nih.gov
A key example is the synthesis of (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]NMeFAMP), a fluorinated analog of 2-(methylamino)isobutryic acid (MeAIB). nih.govresearchgate.net The development of this tracer was driven by the promising preclinical results of similar compounds like [¹¹C]MeAIB. nih.gov Research has demonstrated that these tracers can be effective for imaging brain tumors and other malignancies. snmjournals.org
The synthetic pathway to these radiopharmaceutical precursors typically starts from enantiomerically pure (S)- or (R)-α-methyl-serine. nih.gov A multi-step process is employed to create a cyclic sulfamidate precursor, which is the key intermediate for the final radiolabeling step. researchgate.netsnmjournals.org This sequence is an improvement upon earlier methods, such as the Strecker-type reaction, as it provides the precursor in fewer steps and avoids racemic mixtures. nih.gov
The process generally involves:
Protection: The amino and carboxylic acid groups of α-methyl-serine are protected. For instance, the amino group can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. nih.gov
Esterification: The carboxylic acid is converted to a tert-butyl ester. snmjournals.org
Cyclization: The protected compound is reacted with thionyl chloride (SOCl₂) and then oxidized with sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium catalyst to form the cyclic sulfamidate. nih.govsnmjournals.org
Deprotection and N-methylation: The Boc group is removed, and the nitrogen is methylated to yield the final precursor for radiolabeling. snmjournals.org
The crucial step of radiosynthesis is the nucleophilic substitution on the cyclic sulfamidate precursor with no-carrier-added (NCA) [¹⁸F]fluoride. This reaction opens the cyclic structure and incorporates the positron-emitting fluorine-18 (B77423) isotope. researchgate.netsnmjournals.org The final product is then purified, typically using solid-phase extraction and ion-retardation chromatography, to yield the high-purity radiopharmaceutical. nih.gov
Research findings have confirmed the efficacy of this synthetic approach. Automated synthesis modules have been developed to produce [¹⁸F]NMeFAMP reliably and in high yields, a critical step for potential clinical translation. snmjournals.org
Table 1: Synthesis and Performance of [¹⁸F]NMeFAMP Radiotracers This table summarizes the results from the synthesis and preclinical evaluation of (R)- and (S)-[¹⁸F]NMeFAMP, derived from α-methyl-serine precursors.
| Parameter | (S)-[¹⁸F]NMeFAMP | (R)-[¹⁸F]NMeFAMP | Reference |
| Starting Material | (R)-α-methyl-serine | (S)-α-methyl-serine | nih.gov |
| Precursor Type | Cyclic Sulfamidate | Cyclic Sulfamidate | nih.govsnmjournals.org |
| Radiolabeling Method | Nucleophilic [¹⁸F]fluorination | Nucleophilic [¹⁸F]fluorination | nih.gov |
| Decay-Corrected Yield (DCY) | 64% | 68% | snmjournals.org |
| Radiochemical Purity | >99% | >99% | nih.govsnmjournals.org |
| Total Synthesis Time | ~85-93 minutes | ~85-93 minutes | nih.govsnmjournals.org |
| Tumor-to-Brain Uptake Ratio (9L Gliosarcoma Model) | 18-138:1 | 18-138:1 | snmjournals.org |
The resulting radiotracers have shown significant promise in preclinical studies. In vitro cell assays with 9L rat gliosarcoma cells indicated that these compounds primarily enter tumor cells via the System A amino acid transport system. snmjournals.org Biodistribution studies in tumor-bearing rats revealed a high and prolonged accumulation of radioactivity in tumors, with excellent tumor-to-brain uptake ratios, making them strong candidates for PET imaging of brain tumors. researchgate.netsnmjournals.org
Biochemical Pathways and Metabolic Interconnections of N Methylserine
Endogenous Occurrence and Metabolic Origin as a Metabolite
N-Methylserine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. nih.gov It is a derivative of the amino acid serine. nih.gov While not incorporated into proteins through the standard genetic code, N-methylated amino acids, including N-methylserine, are found in various natural products. researchgate.netresearchgate.net
The presence of N-methylserine has been identified in diverse biological and even extraterrestrial samples. Research has shown that N-methylserine can be found in human serum, where its levels have been associated with disease progression in conditions like inflammatory bowel disease. oup.com It has also been detected in carbonaceous chondrites, suggesting its potential formation through extraterrestrial chemical processes. nasa.gov In the plant kingdom, Dichapetalum cymosum is known to produce N-methylserine through an unusual metabolism of serine. researchgate.net
The metabolic origin of N-methylserine can be linked to the broader field of one-carbon metabolism. This essential biochemical pathway involves the transfer of one-carbon units, such as methyl groups (-CH3), which are crucial for the synthesis of nucleotides, amino acids, and for methylation reactions that regulate gene expression. creative-proteomics.com The primary methyl donor in these reactions is S-adenosylmethionine (SAM). creative-proteomics.comnih.gov The methylation of the amino group of serine to form N-methylserine is a key reaction. nih.govnih.gov
Involvement in Amino Acid Degradation Pathways
The degradation of amino acids is a fundamental metabolic process. Because each of the 20 common amino acids has a unique structure, their metabolic pathways for breakdown differ. basicmedicalkey.com N-Methylserine, as a derivative of serine, is implicated in these pathways.
In certain bacteria, N-methylserine is an intermediate in the degradation of synthetic compounds. For instance, a Pseudomonas strain has been shown to degrade the buffer compound TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol) into 2-hydroxymethylserine, which is then plausibly converted to pyruvate, a central molecule in metabolism. oup.com This conversion is thought to be catalyzed by a methylserine hydroxymethyltransferase and a D-serine dehydratase. oup.com
The degradation of many amino acids involves the removal of their amino group, a process in which the coenzyme pyridoxal (B1214274) phosphate (B84403) (derived from vitamin B6) plays a crucial role. basicmedicalkey.com The carbon skeletons that remain are then funneled into major metabolic pathways like glycolysis or the citric acid cycle. lsuhsc.edu For instance, the degradation of serine yields pyruvate. basicmedicalkey.com
Potential Role in Regulatory Mechanisms of Enzyme Activity
Enzyme activity is tightly regulated within cells to maintain metabolic balance. mgcub.ac.in This regulation can occur through various mechanisms, including allosteric regulation, where a molecule binds to a site on the enzyme other than the active site, causing a change in the enzyme's conformation and activity. wikipedia.org
Methylation, the addition of a methyl group, is a common covalent modification that can alter enzyme activity. nih.govmgcub.ac.in While direct evidence for N-methylserine itself acting as a primary regulator is still emerging, the process of N-methylation is a known regulatory mechanism. nih.gov For example, methylation can protect proteins from degradation by certain enzymes. nih.gov
N-methylated compounds can influence enzyme function by altering the structure and properties of the molecules they are part of. For instance, the N-methylation of peptides can increase their stability against enzymatic degradation. researchgate.netorganic-chemistry.org This suggests that the presence of an N-methylserine residue within a peptide could impact its biological activity by making it more resistant to breakdown.
Interactions with Enzymes in Amino Acid Metabolism
N-Methylserine and its derivatives interact with several enzymes involved in amino acid metabolism. A key enzyme is serine racemase, which is responsible for converting L-serine to D-serine, a co-agonist of the NMDA receptor in the brain. frontiersin.orgmdpi.comnih.gov The regulation of serine racemase is complex and crucial for neuronal function. frontiersin.orgmdpi.com
Another important class of enzymes is the methyltransferases, which catalyze the addition of methyl groups to various substrates, including amino acids. nih.gov These enzymes are involved in a wide range of cellular processes. nih.gov
The table below summarizes some of the key enzymes that interact with or are related to the metabolism of N-methylserine and its parent compound, serine.
| Enzyme | Function | Relevance to N-Methylserine |
| Serine Racemase | Catalyzes the conversion of L-serine to D-serine. frontiersin.orgnih.gov | N-methyl-D-aspartate (NMDA) receptor function is modulated by D-serine levels, which are controlled by this enzyme. frontiersin.orgmdpi.com |
| Methyltransferases | Transfer methyl groups to substrates like amino acids. nih.gov | Responsible for the N-methylation of serine to form N-methylserine. nih.govnih.gov |
| D-amino acid oxidase | Degrades D-amino acids, including D-serine. frontiersin.org | Plays a role in controlling the levels of D-serine in the body. frontiersin.org |
| Serine hydroxymethyltransferase (SHMT) | Interconverts serine and glycine (B1666218). wikipedia.org | This reaction is a central part of one-carbon metabolism, which provides the methyl groups for N-methylation. creative-proteomics.comwikipedia.org |
| Phosphoglycerate dehydrogenase | The first enzyme in the serine biosynthesis pathway. frontiersin.orgwikipedia.org | Catalyzes a key step in the production of serine, the precursor to N-methylserine. frontiersin.orgwikipedia.org |
Comparative Analysis with Serine Biosynthetic Routes
The biosynthesis of serine, the precursor to N-methylserine, is a well-established pathway. It begins with the glycolytic intermediate 3-phosphoglycerate. wikipedia.org This molecule is oxidized to 3-phosphohydroxypyruvate, which is then transaminated to form 3-phosphoserine. wikipedia.org The final step is the hydrolysis of the phosphate group to yield serine. wikipedia.org This pathway is comprised of three key enzymes: phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. frontiersin.org
In contrast, the direct biosynthesis of N-methylserine involves an additional step: the N-methylation of serine. This reaction is typically catalyzed by a methyltransferase enzyme, using a methyl donor like S-adenosylmethionine (SAM). creative-proteomics.comnih.gov
While the synthesis of the core serine structure is a fundamental metabolic pathway, the subsequent N-methylation represents a modification that leads to a non-proteinogenic amino acid with distinct properties and potential biological roles. researchgate.net The production of N-methylserine can also occur through synthetic laboratory methods, often involving the protection of reactive groups followed by methylation. researchgate.netresearchgate.netresearchgate.net
The following table provides a comparative overview of the key steps in the biosynthesis of serine and N-methylserine.
| Feature | Serine Biosynthesis | N-Methylserine Formation |
| Starting Metabolite | 3-Phosphoglycerate (from glycolysis) wikipedia.org | L-Serine |
| Key Enzymatic Steps | 1. Oxidation2. Transamination3. Dephosphorylation wikipedia.org | N-methylation nih.gov |
| Key Enzymes | Phosphoglycerate dehydrogenase, Phosphoserine aminotransferase, Phosphoserine phosphatase frontiersin.org | Methyltransferases nih.gov |
| Co-factors/Donors | NAD+, Glutamate (B1630785) frontiersin.orgwikipedia.org | S-adenosylmethionine (SAM) creative-proteomics.com |
| End Product | L-Serine wikipedia.org | N-Methylserine nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Effects on Protein Conformation and Stability
The introduction of n-Methylserine into peptide chains has significant consequences for their three-dimensional structure and stability. This is primarily due to the added methyl group, which imparts specific conformational constraints.
Induction of Conformational Restrictions in Peptide Structures
Studies on peptides containing the related compound α-methylserine (MeSer) have shown that it can exist in multiple conformations. For instance, in aqueous solutions, a MeSer-containing peptide was observed to have both extended conformations and β-turn structures. researchgate.net This restriction of the conformational space is a known characteristic of α,α-disubstituted amino acids. explorationpub.com The unique cyclic structure of proline, for example, similarly imparts conformational rigidity to the protein backbone. mdpi.com This inherent rigidity in modified amino acids is a key factor in influencing how peptide chains fold. msu.edu
Influence on Secondary Structure Elements in Designed Peptides
The conformational restrictions imposed by n-Methylserine and similar modified amino acids directly influence the formation of secondary structure elements in peptides. Complex chiral residues like α-methylserine exhibit a strong tendency to induce specific structures, namely β-turns and 3₁₀-helices. explorationpub.com These turns are non-repetitive structural units that play a crucial role in the folding of the peptide chain, helping to form a specific tertiary structure. sciforum.net
In a conformational analysis of a designed peptide, the replacement of threonine with α-methylserine (MeSer) led to the peptide adopting two primary conformations in an aqueous solution: a majority in an extended form and a significant portion (30%) in a β-turn structure. researchgate.net This demonstrates the potent capacity of such modifications to guide peptide folding. The ability of α-methylated residues to act as strong helix inducers is attributed to the geminal methyl substituents on their α-carbons, which limit conformational freedom and promote the necessary hydrogen bonding patterns for helix formation. nih.gov
| Peptide Modification | Observed Conformation(s) | Reference |
| α-methylserine substitution | β-turns and 3₁₀-helices | explorationpub.com |
| α-methylserine-containing peptide | Extended (70%) and β-turn (30%) | researchgate.net |
| α-methylated residues (general) | Helix formation | nih.gov |
Modulation of Peptide Resistance to Proteolytic Degradation
A significant consequence of incorporating n-Methylserine into a peptide is the enhanced resistance to breakdown by proteases. N-methylation is a widely recognized strategy for improving the proteolytic stability of peptides. researchgate.netrsc.org This modification can make peptides considerably less susceptible to the action of proteases found in biological fluids like plasma. acs.org
The mechanism for this increased stability is twofold. Firstly, the N-methyl group can sterically hinder the peptide from fitting correctly into the active site of a proteolytic enzyme. researchgate.net Secondly, the modification can disrupt crucial hydrogen bond interactions between the peptide and the enzyme that are necessary for cleavage. researchgate.net Studies have shown that N-methylation at positions susceptible to proteolysis is an effective strategy to increase resistance. researchgate.net For example, peptides modified with N-methyl amino acids have demonstrated significantly enhanced stability in serum compared to their non-methylated counterparts. mdpi.com Even a single N-methylation can dramatically increase a peptide's half-life. In one study, an N-methylated derivative showed a threefold increase in its half-life against the protease elastase compared to the natural sequence. rsc.org
| Modification Strategy | Effect on Stability | Mechanism | Reference(s) |
| N-methylation | Increased resistance to proteolysis | Steric hindrance; Disruption of hydrogen bonds | researchgate.netresearchgate.net |
| N-methyl amino acid substitution | Enhanced stability in serum | Less susceptible to plasma proteases | acs.orgmdpi.com |
| Single N-methylation | Threefold increase in half-life vs. elastase | Slower proteolysis | rsc.org |
Molecular Basis of Enzyme Inhibition by N-Methylserine
The structural changes induced by N-methylation can also form the basis of enzyme inhibition. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org In many cases, this occurs when the inhibitor binds to the enzyme's active site, sterically preventing the normal substrate from binding. wikipedia.orgnih.gov
Research on cAMP-dependent protein kinase found that peptides where serine was replaced with an N-methyl amino acid were very poor substrates for the enzyme. nih.gov This poor activity was attributed to two possible reasons: the modified peptide being unable to adopt the specific conformation necessary for the catalytic transfer of the phosphoryl group, or simple steric effects within the enzyme's active site preventing proper binding. nih.gov The N-methylation can disrupt the hydrogen bond interactions that a substrate would normally form with the enzyme, and the added bulk of the methyl group can physically block the peptide from fitting into the active site. researchgate.net
Mechanisms Underlying Biological Activity in Cellular Models (non-clinical)
In non-clinical cellular models, n-Methylserine has been shown to elicit specific biological activities, most notably in the context of skin cell biology.
Stimulation of Hyaluronan Production in Fibroblast Cultures
Studies on human skin fibroblast cultures have demonstrated that N-methyl-L-serine (NMS) can stimulate the synthesis of hyaluronan (HA), a key molecule in skin hydration and tissue structure. scite.airesearchgate.netnih.gov This effect is dose-dependent, with concentrations of 1–10 mM NMS leading to a maximum 1.5-fold increase in HA production compared to controls. scite.airesearchgate.net
The activity of NMS is highly specific. The parent amino acid, L-serine, does not produce the same effect. scite.airesearchgate.net Furthermore, the molecular structure of NMS is critical for its function; neither the N-methyl derivatives of L-glycine or L-alanine, nor the D-enantiomer (N-methyl-D-serine), could stimulate HA synthesis. scite.airesearchgate.net This indicates that both the β-hydroxyl group and the specific L-configuration of the molecule are essential for its activity. researchgate.net
The research also found that NMS specifically stimulates the production of high-molecular-mass hyaluronan (greater than 10⁶ Daltons) and has no effect on the formation of sulfated glycosaminoglycans. scite.airesearchgate.net Mechanistically, NMS requires a 24-hour period to exert its effect. researchgate.net When fibroblasts were pretreated with NMS, the activity of membrane-associated HA synthase, the enzyme responsible for HA production, was increased in a dose-dependent manner. scite.airesearchgate.net This delayed effect suggests that a second messenger system is likely involved in the stimulation of HA production by N-methyl-L-serine. scite.ai
| Compound | Activity | Key Findings | Reference(s) |
| N-methyl-L-serine (1-10 mM) | Stimulates HA production (1.5-fold max) | Specific to high-molecular-mass HA; Increases HA synthase activity | scite.airesearchgate.netnih.gov |
| L-serine | No stimulation | Highlights the importance of the N-methyl group | scite.airesearchgate.net |
| N-methyl-D-serine | No stimulation | Demonstrates the necessity of the L-configuration | scite.airesearchgate.net |
| N-methyl-L-glycine / L-alanine | No stimulation | Shows the β-hydroxyl group is essential | researchgate.net |
Investigation of Transport Mechanisms Across Biological Barriers in Research Models
The transport of n-Methylserine hydrochloride across biological barriers, such as the intestinal epithelium and the blood-brain barrier (BBB), is a critical determinant of its potential biological activity. While direct experimental studies on this compound are not extensively documented in publicly available literature, its structural similarity to endogenous amino acids like serine and to other N-methylated amino acids allows for informed hypotheses regarding its transport mechanisms. Investigations into these mechanisms typically employ well-established in vitro models that mimic these biological barriers.
Intestinal Absorption and the Caco-2 Cell Model
The most widely used in vitro model to predict oral drug absorption and study intestinal transport mechanisms is the Caco-2 cell line. mdpi.com Derived from human colorectal adenocarcinoma, these cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine epithelium, including the formation of tight junctions and the expression of various transporter proteins. mdpi.comuu.nl
Given that n-Methylserine is an N-methylated neutral amino acid, its transport across the intestinal barrier is likely mediated by specific carrier proteins rather than passive diffusion alone. The primary candidates for this transport are members of the Solute Carrier (SLC) superfamily. Specifically, Amino Acid Transport System A has been identified as a key transporter for small neutral amino acids and, notably, their N-methylated derivatives. nih.govusp.brbiologists.com System A is a sodium-dependent transport system, meaning it couples the influx of amino acids to the sodium gradient across the cell membrane. biologists.com Research has shown that System A transporters, such as SNAT1 (SLC38A1) and SNAT2 (SLC38A2), are expressed in intestinal epithelial cells and recognize substrates like alanine, serine, and the synthetic N-methylated amino acid, 2-(methylamino)isobutyric acid (MeAIB). biologists.comnih.gov
Therefore, it is hypothesized that this compound is a substrate for System A transporters in the intestine. An experimental approach to verify this would involve permeability assays across Caco-2 monolayers. In such an assay, the apparent permeability coefficient (Papp) of this compound would be measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher Papp value compared to paracellular markers (e.g., Lucifer Yellow) would indicate carrier-mediated transport. Further inhibition studies using known System A substrates like MeAIB would help confirm the specific involvement of this transport system.
Illustrative Data Table: Hypothetical Permeability of this compound in Caco-2 Monolayers
This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not available in the reviewed literature. Values are based on typical ranges for actively transported small molecules.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Transport Mechanism |
| This compound | 10 | A → B | 5.0 | Active Uptake (Hypothesized) |
| This compound | 10 | B → A | 1.2 | Low Efflux |
| Propranolol (High Permeability) | 10 | A → B | >20.0 | Passive Diffusion |
| Atenolol (Low Permeability) | 10 | A → B | <1.0 | Passive Diffusion |
| Serine | 10 | A → B | 6.5 | Active Uptake |
Transport Across the Blood-Brain Barrier (BBB)
The BBB is a highly selective barrier that protects the central nervous system (CNS). Transport across the BBB is tightly regulated by a complex interplay of tight junctions between endothelial cells and a specific array of influx and efflux transporters. nih.gov For amino acids, several transport systems are crucial for maintaining CNS homeostasis. researchgate.net
In vitro models of the BBB, such as co-cultures of human brain microvascular endothelial cells (HBMECs) with astrocytes or pericytes, are used to study the transport of compounds into the brain. nih.govdovepress.com These models replicate key features of the in vivo BBB, including high transendothelial electrical resistance (TEER) and the expression of relevant transporters. dovepress.com
The transport of serine itself across the BBB is mediated by at least three systems: System A, System ASC (Alanine, Serine, Cysteine), and the large neutral amino acid transporter (L-System or System L). researchgate.net However, the N-methylation of this compound makes System A the most probable candidate for its transport into the brain. nih.govusp.br System A is known to be expressed on the abluminal (brain side) of the BBB endothelium and actively transports small neutral amino acids. researchgate.net Its unique ability to transport N-methylated amino acids further supports its likely role in the brain uptake of this compound. biologists.com System L is another major nutrient transporter at the BBB, but it generally does not recognize N-methylated substrates, distinguishing its specificity from System A. nih.gov
Experiments to investigate this would involve uptake studies in an in vitro BBB model. The uptake of radiolabeled this compound could be measured in the presence and absence of sodium to confirm sodium-dependency. Competitive inhibition studies with specific substrates for different transporters (e.g., MeAIB for System A, BCH for System L) would elucidate the primary transport pathway.
Illustrative Data Table: Hypothetical Inhibition of this compound Uptake in a BBB Model
This table presents hypothetical data for illustrative purposes to demonstrate how transporter involvement is investigated. It does not represent actual experimental results for this compound.
| Condition | Inhibitor (Concentration) | This compound Uptake (% of Control) | Implied Transporter Involvement |
| Control | None | 100% | - |
| System A Inhibition | MeAIB (2 mM) | 25% | Major Role |
| System L Inhibition | BCH (2 mM) | 95% | Minor to No Role |
| System ASC Inhibition | L-Cysteine (2 mM) | 98% | Minor to No Role |
| Sodium-Free Buffer | N/A | 15% | Sodium-Dependent Transport |
Applications in Chemical Biology and Drug Discovery Research
Utilization as a Building Block in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. N-Methylserine hydrochloride serves as a valuable building block in this endeavor. vulcanchem.comorganic-chemistry.org The presence of the N-methyl group introduces steric hindrance and eliminates a hydrogen bond donor, which can significantly influence the conformational preferences of the peptide backbone. nih.govacs.org
The incorporation of n-Methylserine can induce specific turns or secondary structures in a peptide chain, effectively constraining its conformation. organic-chemistry.orgacs.org This conformational restriction is a key strategy in drug design, as it can lock a peptide into its bioactive conformation, leading to higher receptor affinity and specificity. researchgate.net For instance, the synthesis of a b-D-glucopyranosyl-(S)-a-methylserine derivative, a conformationally restricted analogue of a naturally occurring glycopeptide building block, highlights the utility of serine derivatives in creating structurally defined peptides. unirioja.es The synthesis of such constrained building blocks is crucial for developing peptides with enhanced biological activity and resistance to enzymatic degradation. organic-chemistry.org
| Starting Material | Key Transformation | Resulting Product | Significance |
| Bn2N-α-methylserine-β-lactone | Regioselective organocuprate opening | Enantiopure α-methyl amino acids | Provides access to a variety of conformationally constrained building blocks for peptidomimetic synthesis. organic-chemistry.orgacs.org |
| H2N-α-Me-Ser-OMe | Dibenzylation, saponification, and lactonization | Bn2N-α-methylserine-β-lactone | An effective method for producing the key chiral intermediate for α-methyl amino acid synthesis. organic-chemistry.org |
N-Methylated amino acids, including n-Methylserine, are used to create scaffolds that can modulate a variety of biological functions. google.com The N-methyl group can alter the hydrogen-bonding capacity of the peptide backbone, which in turn can influence interactions with biological targets and affect metabolic stability. nih.gov For example, N-methylation of certain residues in the endothelin-A/endothelin-B receptor antagonist PD 156252 resulted in a compound with retained receptor affinity and enhanced proteolytic stability. acs.org This demonstrates how N-methylation can be a powerful tool for fine-tuning the pharmacological properties of peptide-based drugs.
Synthesis of Conformationally Constrained Peptides
Exploration in Antimicrobial Peptide Research
The rise of antibiotic-resistant bacteria has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class of therapeutics. nih.gov The modification of AMPs with non-proteinogenic amino acids like n-Methylserine is a key strategy to improve their therapeutic potential. nih.govresearchgate.net
| Peptide Analog | Modification | Effect on Antimicrobial Activity |
| Gramicidin S analogs | N-methylation | Reduced hemolytic activity while maintaining similar antimicrobial activity in some analogs. mdpi.com |
| Anoplin analogs | N-methylation and fatty acid conjugation | Significantly increased stability against proteases and potent antimicrobial activity. nih.govnih.gov |
| C10:0-A2 and TA4 analogs | Substitution with N-methyl amino acids | Modulated therapeutic properties, including antimicrobial activity and stability. nih.govresearchgate.net |
A significant advantage of incorporating n-Methylserine and other N-methylated amino acids into AMPs is the enhancement of their stability against proteolytic degradation. nih.govnih.govresearchgate.net The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. researchgate.net Furthermore, N-methylation can alter the peptide's interaction with cell membranes. nih.gov For instance, N-methylated lipopeptide analogs of Anoplin were shown to exert a rapid bactericidal effect by destroying the bacterial cell membrane. nih.gov
Impact on Antimicrobial Activity and Selectivity Profiles
Investigative Tools in Neurological Research Models
Beyond its role in therapeutic design, n-Methylserine and its derivatives are valuable tools in fundamental research, particularly in the study of neurological systems. N-methylated amino acids can serve as probes to investigate the structure-activity relationships of neuropeptides and to study the function of receptors in the central nervous system. researchgate.net While direct studies on this compound in neurological models are not extensively detailed in the provided search results, the broader context of N-methylated amino acids suggests their potential use in probing ligand-receptor interactions within the nervous system. The ability of N-methylation to alter peptide conformation and stability makes these modified amino acids useful for dissecting the molecular mechanisms underlying neurological processes. scholaris.cawdh.ac.id
Role in Studies of Amyloid Fibrillogenesis and Disassembly
N-methylated amino acids, such as N-Methyl-L-serine, play a significant role in research aimed at understanding and preventing Alzheimer's disease. Current time information in Bangalore, IN. A key pathological hallmark of this neurodegenerative disorder is the aggregation of amyloid-β (Aβ) peptides into insoluble amyloid plaques. Current time information in Bangalore, IN. Research has shown that short peptide chains containing N-methyl amino acids at alternating positions can effectively inhibit the formation of β-amyloid fibrils and also facilitate the disassembly of pre-existing ones. Current time information in Bangalore, IN.
The mechanism of inhibition is multifaceted. N-methylated peptide inhibitors can act on both the early prefibrillar forms and the mature, stable fibrils of Aβ peptides. Molecular dynamics simulations have provided insights into how these inhibitor peptides interact with amyloid protofilaments. The binding can occur at several sites, leading to different inhibitory outcomes:
Inhibition of Growth: By binding to the edges or faces of a protofilament, the inhibitor can block the addition of new monomers, thus halting both longitudinal and lateral growth of the fibril.
Fibril Disassembly: The inhibitor can perturb the structure of the mature fibril, leading to the removal of strands and disruption of the fibril's morphology. This disassembly can be driven by a mechanism where the inhibitor peptides bind to Aβ peptides that have dissociated from the fibril, shifting the equilibrium away from the aggregated state.
This strategy of using N-methylated peptides, which can include N-methylserine, represents a promising avenue for developing therapeutics against amyloid-related diseases. nih.gov The ability of these peptides to not only prevent the formation of new fibrils but also to break down existing ones is a particularly valuable characteristic.
Table 1: Mechanisms of Amyloid Fibrillogenesis Inhibition by N-Methylated Peptides
| Inhibition Mechanism | Target | Outcome |
| Longitudinal Growth Inhibition | Edge of protofilament | Prevents monomer deposition |
| Lateral Growth Inhibition | Exposed face of protofilament layer | Prevents protofilament assembly |
| Fibril Disassembly | Mature fibril strands | Perturbation and strand removal |
| Equilibrium Shift | Free Aβ peptides in solution | Prevents reassembly of fibrils |
Development of Probes for Neurobiological Systems
This compound is significant in neuroscience research due to its interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. The modulation of NMDA receptors is a key area of investigation for neurodegenerative diseases, making compounds that interact with these receptors valuable as potential research tools. researchgate.netmdpi.com While n-Methylserine itself is not typically the fluorescent or contrast agent, its role as a modulator of a key neurological target makes it relevant to the development of probes designed to study these systems.
The development of probes for neurobiological systems often involves creating molecules that can selectively bind to a target like the NMDA receptor and report on its status or environment through fluorescence or other imaging modalities. rsc.orgrsc.org For instance, researchers have synthesized MRI contrast agents and fluorescent probes based on NMDA receptor antagonists to visualize receptor binding and even monitor associated neuronal events like changes in local glutamate (B1630785) concentrations. rsc.org
Derivatives of serine are utilized in the creation of these sophisticated molecular tools. O-methyl-serine dodecylamide hydrochloride (MSDH), a lysosomotropic detergent, has been used as a tool to study the mechanisms of lysosome-dependent cell death. mdpi.com Furthermore, non-standard amino acids, such as L-O-methylserine, have been incorporated into peptides using reconstituted translation systems, a technique that could be applied to build novel peptide-based probes. nih.gov The development of fluorescent probes often involves attaching a fluorophore to a molecule that targets a specific biological entity, and amino acids can serve as the backbone or targeting element of such probes. nih.govnih.gov
Table 2: Examples of Probes and Tools for Neurobiological Research
| Probe/Tool Type | Target/Application | Principle |
| MRI Contrast Agents | NMDA Receptors | Based on bicyclic NMDA receptor antagonists to allow for MR imaging of receptor binding. rsc.org |
| Fluorescent Probes | Neurotensin (B549771) Receptors | A fluoresceinylated derivative of the neurotensin peptide used for pharmacological characterization and localization of receptors. nih.gov |
| Lysosomotropic Detergents | Lysosomes | O-methyl-serine dodecylamide hydrochloride (MSDH) used to induce and study lysosome-dependent cell death. mdpi.com |
| Genetically Encoded Peptides | Various (e.g., Akt2) | Incorporation of non-standard amino acids like L-O-methylserine into peptides for library selection. nih.gov |
Applications as Intermediate in Chemical Synthesis Research
This compound is a valuable intermediate in organic synthesis, particularly for the creation of N-methylated amino acids which are incorporated into peptides to enhance their properties. researchgate.net The methylation of the alpha-nitrogen of an amino acid can improve a peptide's stability and intestinal permeability. researchgate.net
A common and efficient method for synthesizing N-methyl amino acids, including N-methyl serine, involves the use of a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.netnih.gov This synthetic strategy proceeds in two main steps:
Cyclization: An N-protected serine (for example, with a Cbz or Fmoc protecting group) reacts with formaldehyde (B43269) under acidic conditions to form a cyclic 5-oxazolidinone. nih.gov
Reduction: The oxazolidinone ring is then opened via reductive cleavage to yield the N-methyl serine derivative. nih.gov
This approach has been refined to provide improved methods for preparing N-methyl serine and other N-methyl amino acids, making them readily available for use in both solid-phase and solution-phase peptide synthesis. nih.govnih.gov Scalable manufacturing processes have also been developed for N,O-protected versions of serine derivatives, underscoring their importance as building blocks in the synthesis of more complex molecules for pharmaceutical research. researchgate.net
Advanced Analytical and Spectroscopic Characterization for Research
Chromatographic Methodologies for Analysis and Separation
Chromatography is a fundamental tool for the separation, identification, and quantification of n-Methylserine hydrochloride in research settings. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a versatile technique for the analysis of non-volatile compounds like n-Methylserine. For underivatized amino acids, including n-Methylserine, mixed-mode HPLC columns that combine reversed-phase and cation-exchange mechanisms can be employed. sielc.comsielc.com This approach allows for the retention and separation of polar compounds without the need for derivatization. sielc.comsielc.com The separation can be optimized by adjusting the mobile phase composition, such as the concentration of acetonitrile, buffer, and pH. sielc.com For instance, a Primesep 100 column can be used to separate a mixture of amino acids including serine and methylserine. sielc.com
For the separation of enantiomers (different spatial arrangements of the same molecule), chiral HPLC is essential. This can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. csfarmacie.cz Macrocyclic glycopeptide-based CSPs are particularly effective for the chiral analysis of N-blocked amino acids. The choice of mobile phase, which can be either a polar organic phase or a reversed-phase system, is critical for achieving optimal separation. In some cases, derivatization with a chiral reagent, such as a close analog of Marfey's reagent, can be used to form diastereomers that are then separable by standard reversed-phase HPLC. nih.gov This method has been successfully applied to the analysis of N-methyl amino acids in biological tissues. nih.gov
A study on the resolution of α-methylserine derivatives utilized a Chiralcel®OD column with a mobile phase of hexane/isopropanol (95:5) to achieve excellent separation of enantiomers. lodz.pl
Table 1: Example HPLC Method for Amino Acid Separation
| Parameter | Value |
| Column | Primesep 100, 4.6x250 mm, 5 µm, 100A |
| Mobile Phase | Acetonitrile/Water with Phosphoric acid or Formic acid buffer |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 200 nm, ELSD |
This table is based on a method for separating a mixture of underivatized amino acids, including serine and methylserine. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural and Enantiomeric Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like n-Methylserine are non-volatile, they require a derivatization step to increase their volatility before GC analysis. sigmaaldrich.com Common derivatization methods include silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com Another approach is derivatization with ethyl chloroformate (ECF), which has been used for the analysis of monomethyl and dimethyl amino acids. wiley.com
Derivatization not only increases volatility but can also improve chromatographic separation and detection sensitivity. wiley.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, allowing for their identification. sigmaaldrich.com For instance, the ECF derivative of N-methyl serine can be distinguished from its isomer, threonine, by their different mass spectra. wiley.com
For enantiomeric analysis, chiral GC columns are employed. cat-online.com These columns have a chiral stationary phase that allows for the separation of the derivatized enantiomers. This method is highly sensitive and can be used to determine the enantiomeric purity of amino acids. cat-online.com A study on extraterrestrial hydroxy amino acids developed a GC-MS method that successfully resolved the enantiomers of α-methylserine for the first time in meteorite extracts. nasa.gov
Techniques for Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical in many research applications. Several methods can be employed for this purpose.
As mentioned, chiral HPLC is a primary technique. researchgate.net By using a chiral stationary phase, the enantiomers of n-Methylserine or its derivatives can be separated and quantified. lodz.plresearchgate.net For example, the enantiomers of (±)-N-benzoyl-α-methylserine ethyl ester have been successfully separated using a Chiralcel®OD column. lodz.pl
Chiral GC-MS is another powerful tool. After derivatization to make the enantiomers volatile, they can be separated on a chiral GC column and detected by mass spectrometry. cat-online.comnasa.gov This method offers high sensitivity and allows for the determination of enantiomeric ratios in complex samples. nasa.gov
Enzymatic methods can also be utilized for the kinetic resolution of racemic mixtures. For instance, lipases can be used to selectively acylate one enantiomer of an N-benzoyl-α-methylserine derivative, allowing for the separation of the acylated product from the unreacted enantiomer. lodz.pl The enantiomeric excess (ee) of the resulting products can then be determined by chiral HPLC. lodz.pl
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectra reveal the different types of protons and their neighboring environments. For N-methyl-L-serine in D₂O, characteristic signals include a singlet for the N-methyl group (around δ 2.98 ppm), a triplet for the hydroxymethyl group (around δ 3.86 ppm), and a multiplet for the methine proton (around δ 4.11 ppm).
¹³C NMR spectra show the different types of carbon atoms. For N-methyl-L-serine in D₂O, peaks are observed for the carbonyl carbon (C=O), the hydroxymethyl carbon (CH₂OH), the methine carbon (CH-NH), and the N-methyl carbon (N-CH₃).
Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule.
Electrospray Ionization (ESI)-MS is a soft ionization technique suitable for polar molecules like n-Methylserine. High-resolution ESI-MS can determine the exact mass of the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion to obtain structural information. The fragmentation patterns of derivatized n-Methylserine in GC-MS analysis are characteristic and aid in its identification. wiley.com For instance, the ethyl chloroformate derivative of N-methyl serine shows distinct fragment ions that differentiate it from its isomers. wiley.com
Table 2: Spectroscopic Data for N-Methyl-L-serine
| Technique | Key Signals/Fragments |
| ¹H NMR (in D₂O) | N-CH₃ (singlet, ~2.98 ppm), CH₂OH (triplet, ~3.86 ppm), CH-NH (multiplet, ~4.11 ppm) |
| ¹³C NMR (in D₂O) | C=O (~174.2 ppm), CH₂OH (~63.8 ppm), CH-NH (~59.1 ppm), N-CH₃ (~34.5 ppm) |
| High-Resolution ESI-MS | [M+H]⁺ ion at m/z ~120.0657 |
| GC-MS (ECF derivative) | Distinguishable base peaks and fragment ions (e.g., m/z 189 and 116) compared to isomers wiley.com |
Method Development for Detection and Quantification in Complex Biological Matrices
Analyzing this compound in research samples, such as biological fluids or tissue extracts, presents unique challenges due to the complexity of the matrix. Method development is crucial to ensure accurate and reliable detection and quantification.
A key step is sample preparation , which aims to remove interfering substances and concentrate the analyte. For GC-MS analysis of N-methylated amino acids in human plasma, a protein precipitation step followed by derivatization with ethyl chloroformate (ECF) has been described. wiley.com The derivatized amino acids are then extracted into an organic solvent for analysis. wiley.com
For HPLC analysis, sample cleanup may involve filtration or solid-phase extraction (SPE) to remove proteins and other macromolecules. The choice of derivatization reagent is also critical. A chiral reagent like FDNP-Val-NH₂, an analog of Marfey's reagent, allows for the determination of N-methyl amino acids in biological tissues without the need for pre-treatment to remove primary amino acids. nih.gov This one-step derivatization procedure is followed by separation on a reversed-phase HPLC column. nih.gov
The stability of the derivatives is another important consideration. For GC-MS analysis, the stability of derivatized metabolites should be tested under various storage conditions. nih.gov
The development of robust and sensitive analytical methods is essential for advancing research involving this compound, enabling its accurate measurement in a variety of complex biological matrices.
Environmental and Extraterrestrial Research Contexts of N Methylserine
Detection and Characterization in Extraterrestrial Samples (e.g., Meteorites)
The analysis of carbonaceous chondrites, particularly the Murchison meteorite, has revealed a complex inventory of organic molecules, including over 80 different amino acids. universiteitleiden.nlcsnbiology.org While N-methylserine was tentatively targeted in an analysis of the Murchison meteorite, it was not positively identified due to the low intensity of mass peaks or the lack of appropriate analytical standards at the time. csnbiology.org However, other N-alkyl amino acids have been identified, including N-methylglycine and tentatively, N-methylalanine. nih.gov Furthermore, the structural analog α-methylserine, a hydroxy amino acid, has been successfully identified and quantified in multiple CM and CR carbonaceous chondrites. researchgate.netnasa.gov
The detection and characterization of these trace organic compounds rely on highly sensitive analytical techniques. A typical workflow involves extracting the amino acids from a powdered meteorite sample using hot water or acid hydrolysis (e.g., 6 M HCl). nasa.govnii.ac.jp The extracts are then analyzed using advanced chromatographic and spectrometric methods. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often in a two-dimensional setup (2D-HPLC) with fluorescence detection, are employed to separate the complex mixture of amino acid isomers and enantiomers. nasa.govnih.govkyushu-u.ac.jp More recently, ultrahigh-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-FD/ToF-MS) has been optimized to detect minute quantities of amino acids in extremely small meteorite samples, a crucial development for the analysis of precious materials returned from asteroid missions. nasa.govresearchgate.net
The abundance of related hydroxy amino acids (HAAs) in various meteorites has been quantified, providing context for the potential concentrations of N-methylserine. For instance, in a study of five CM and four CR chondrites, total extractable HAA concentrations ranged from 6.94 to 315 nmol/g. nasa.gov The table below summarizes the detection of key related amino acids in the Murchison meteorite, highlighting the presence of the necessary structural motifs (N-methylation and serine-like structures) in the meteoritic organic inventory.
| Compound | Meteorite | Detection Status | Concentration (ppb, if reported) | Reference |
|---|---|---|---|---|
| N-Methylserine | Murchison | Targeted, not positively identified | N/A | csnbiology.org |
| N-Methylglycine (Sarcosine) | Murchison | Conclusively Established | ~60 | nih.gov |
| N-Methylalanine | Murchison | Tentative Evidence | N/A | nih.gov |
| α-Methylserine | Murchison | Identified | N/A (Used as baseline for relative abundance) | researchgate.netresearchgate.net |
| Serine | Murchison | Identified | ~400 | csnbiology.org |
Astrochemical Formation Mechanisms and Prebiotic Chemistry
The presence of a diverse suite of amino acids in meteorites strongly suggests they are products of abiotic synthetic pathways that occurred in the early solar system, likely within the meteorite parent bodies (asteroids). nih.govroyalsocietypublishing.org Several chemical mechanisms have been proposed to explain the formation of the observed amino acid distributions. For N-methylserine and its analogs, two pathways are considered particularly relevant: the Strecker cyanohydrin reaction and ammonia-involved formose-like reactions.
Strecker Cyanohydrin Reaction Pathways
The Strecker synthesis is widely considered a primary mechanism for the formation of α-amino acids in meteoritic parent bodies. acs.orgacs.orgacs.org This reaction involves the synthesis of α-amino acids from aldehydes or ketones, ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) in an aqueous environment. pnas.orgnasa.gov The detection of these precursors, along with α-hydroxy acids (which are by-products of the same pathway), in the Murchison meteorite lends strong support to this hypothesis. acs.orgnasa.gov
For N-substituted amino acids like N-methylserine, the pathway is a modification of the classic Strecker synthesis where an amine, in this case methylamine (B109427) (CH₃NH₂), substitutes for ammonia. pnas.org The reaction would proceed from a hydroxy-aldehyde precursor, reacting with methylamine and cyanide, followed by hydrolysis to yield N-methylserine. The presence of various N-substituted amino acids in meteorites suggests that amines were available to participate in these reactions alongside ammonia. pnas.org Laboratory simulations have shown that the relative abundances of different amino acids produced via the Strecker synthesis are consistent with those found in the Murchison meteorite, particularly when conducted at low temperatures (e.g., 263 K or -10°C), which are plausible for asteroidal environments. nasa.gov This pathway is particularly effective for producing α-amino acids. acs.org
Ammonia-Involved Formose-Like Reaction Scenarios
While the Strecker synthesis effectively explains the formation of α-amino acids, it does not account for the significant abundances of β-, γ-, and δ-amino acids also found in meteorites. csnbiology.org An alternative and complementary mechanism is the ammonia-involved formose-like reaction. nasa.govkyushu-u.ac.jpacs.org This process involves the reaction of simple aldehydes (like formaldehyde (B43269) and glycolaldehyde) with ammonia in an aqueous solution. acs.orgresearchgate.net
These reactions can produce a wide variety of soluble organic compounds, including hydroxy amino acids. acs.orgresearchgate.net Experiments have demonstrated that reacting glycolaldehyde (B1209225) and ammonia can effectively synthesize various hydroxy amino acids, with results showing a similarity in the relative abundance of serine-derivatives to those found in the Murchison meteorite. researchgate.netresearchgate.net It is hypothesized that this pathway could be responsible for the formation of many of the β- and γ-hydroxy amino acids found in chondrites. nasa.govkyushu-u.ac.jpresearchgate.net The process can be generalized as the reaction of an oxo acid (formed from the oxidation of aldehydes) with ammonia, which could produce the various structural isomers of amino acids, including α-, β-, and γ-hydroxy amino acids. kyushu-u.ac.jpacs.org Therefore, a combination of Strecker and formose-like reactions likely contributed to the complex mixture of amino acids, including the precursors to N-methylserine, observed in extraterrestrial samples. kyushu-u.ac.jpacs.org
Racemic and Enantiomeric Distributions in Non-Terrestrial Environments
The study of chirality, or the "handedness" of molecules, is a critical aspect of meteorite analysis and the search for the origins of life. acs.org Most amino acids can exist as one of two mirror-image forms, or enantiomers, designated as L (left-handed) or D (right-handed). While life on Earth exclusively uses L-amino acids in proteins, abiotic chemical syntheses, such as the Strecker reaction, are expected to produce equal amounts of both L- and D-enantiomers, a mixture known as racemic. nih.govacs.org Therefore, finding a racemic mixture of an amino acid in a meteorite is strong evidence of its extraterrestrial, non-biological origin. researchgate.net
Direct enantiomeric analysis of N-methylserine in meteorites is not available due to its tentative detection status. However, extensive studies have been performed on the closely related α-dialkyl amino acid, α-methylserine. kyushu-u.ac.jp Analyses of multiple CM and CR chondrites showed that α-methylserine was mostly racemic within the margin of error. nasa.govkyushu-u.ac.jpresearchgate.net This is a significant finding, as it contrasts with other α-dialkyl amino acids like isovaline (B112821), which have been found to possess significant L-enantiomeric excesses in some meteorites, a phenomenon that appears to correlate with the degree of aqueous alteration the parent body experienced. nasa.govkyushu-u.ac.jp
The racemic nature of α-methylserine suggests that whatever mechanism may have created an enantiomeric imbalance for isovaline was not effective for α-methylserine. kyushu-u.ac.jp While a few meteorite extracts showed very slight, anomalous L- or D-enantiomeric excesses for α-methylserine, these were not consistent and are considered outliers pending further investigation. kyushu-u.ac.jp The general finding of a racemic distribution for α-methylserine strongly supports its formation through abiotic processes like the Strecker or formose-like reactions, which lack an inherent chiral bias. nasa.govkyushu-u.ac.jp This provides the most likely context for N-methylserine, suggesting that if it were to be definitively identified and quantified in meteorites, it would also be expected to be racemic.
| Compound | Meteorite Type | Enantiomeric Distribution Finding | Implication | Reference |
|---|---|---|---|---|
| α-Methylserine | CM and CR Chondrites | Found to be mostly racemic within error. | Supports an abiotic, non-biological origin via pathways like Strecker or formose-like reactions. | nasa.govkyushu-u.ac.jpresearchgate.net |
| Isovaline | CM and CR Chondrites | Shows L-enantiomeric excesses (up to ~20%) that correlate with aqueous alteration. | Suggests a non-biological chiral amplification mechanism may have occurred on the meteorite parent body. | nih.govnasa.govkyushu-u.ac.jp |
| Alanine | Murchison | Found to be nearly racemic. | Consistent with an abiotic origin. | acs.org |
| Non-proteinic amino acids (e.g., 2-aminobutyric acid, norvaline) | Antarctic Meteorites | Detected as racemic mixtures. | Confirms the presence of indigenous, extraterrestrial amino acids. | nii.ac.jp |
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Synthetic Strategies
The synthesis of N-methylated amino acids like N-methylserine presents a challenge due to the potential for side reactions and racemization. researchgate.net Current research is focused on developing more efficient and stereoselective methods to produce enantiomerically pure N-methylserine.
One promising approach involves the use of 5-oxazolidinone (B12669149) intermediates. researchgate.net This strategy allows for a unified synthesis of N-methyl derivatives of various amino acids, including serine. researchgate.net The process involves the reaction of N-protected serine with paraformaldehyde to form an oxazolidinone, which is then reduced to yield N-methyl serine. Improved methods for N-methylating serine, threonine, and tyrosine have been developed using this pathway. researchgate.net However, challenges remain, particularly for amino acids with reactive side chains which necessitate protecting groups. researchgate.net For instance, direct N-methylation of a Boc-protected serine can lead to an undesirable side reaction, forming a dehydroalanine (B155165) derivative.
Another avenue of exploration is the stereoselective enolate methylation of chiral cyclic L-serine derivatives under cryogenic conditions. researchgate.net This method has been successfully scaled up for the production of related compounds, demonstrating its potential for industrial applications. researchgate.netacs.org Furthermore, photoredox catalysis is emerging as a powerful tool for the stereoselective synthesis of unnatural amino acids, offering a protocol that utilizes ubiquitous carboxylic acids as radical precursors. chemrxiv.org
Future work will likely focus on refining these methods to improve yields, reduce the need for protecting groups, and enhance stereocontrol. The development of novel organocatalysts and biocatalytic routes also holds significant promise for more sustainable and efficient syntheses. thieme-connect.de
Elucidation of Undiscovered Biological Roles and Pathways
While the role of L-serine in metabolism and as a precursor to several amino acids and other metabolites is well-documented, the specific biological functions of N-methylserine are less understood. wikipedia.org Research suggests that N-methylation can significantly impact the biological activity and conformation of peptides, but the effects are often unpredictable. nih.gov
Future research will likely delve into the potential roles of N-methylserine in various biological pathways. Given that D-serine acts as a signaling molecule in the brain, it is plausible that N-methylserine could also have neuromodulatory functions. wikipedia.org Investigating its interaction with receptors and enzymes involved in neurotransmission will be a key area of focus.
Furthermore, the discovery of D-amino acids in complex ecosystems and their roles in regulating cellular processes opens up the possibility that N-methylserine may have similar functions in microorganisms. diva-portal.org Exploring its presence and function in bacteria and other organisms could reveal novel biological activities. The use of advanced analytical techniques will be crucial in identifying and quantifying N-methylserine in biological samples to understand its metabolic pathways and potential signaling roles.
Expansion of N-Methylserine Hydrochloride Derivatives in Chemical Biology Toolboxes
N-methylated amino acids are valuable components in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. acs.org The incorporation of N-methylserine into peptide chains can enhance their stability against proteolytic degradation. acs.org
A significant area of future research lies in the creation of diverse libraries of N-methylserine derivatives to be used as chemical biology tools. For example, derivatives like O-methyl-serine dodecylamide hydrochloride (MSDH) have been shown to interact with lipid bilayer membranes and induce lysosomal membrane permeabilization, highlighting their potential as probes to study cellular processes. mdpi.com
The development of synthetic strategies that allow for the introduction of various functional groups onto the N-methylserine scaffold will be critical. This will enable the creation of tailored molecules for specific applications, such as fluorescently labeled probes for imaging or biotinylated derivatives for affinity purification of interacting proteins. These tools will be invaluable for dissecting complex biological pathways and identifying new therapeutic targets.
Advanced Analytical Techniques for Trace Analysis in Complex Research Samples
The accurate detection and quantification of N-methylserine in complex biological matrices is essential for understanding its function. Current analytical methods often rely on high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sielc.com
Future advancements in analytical techniques will focus on improving sensitivity and selectivity for trace analysis. The development of targeted metabolomics approaches using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a promising direction. upf.edu This technique allows for the precise measurement of predefined groups of metabolites, including low-abundance compounds like N-methylserine. upf.edu
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural identity of n-Methylserine hydrochloride?
Answer:
The purity and structural confirmation of this compound can be determined using a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information on molecular structure, including methyl group incorporation and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection is effective for quantifying purity and detecting impurities. Method validation should include retention time consistency and peak symmetry analysis .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies carbon, hydrogen, nitrogen, and chloride content to verify stoichiometry .
Advanced: How can researchers optimize the synthesis of this compound to maximize yield while minimizing by-products?
Answer:
Synthetic optimization requires a factorial design approach:
- Parameter Screening : Vary reaction parameters (temperature, pH, molar ratios) systematically using a Plackett-Burman design to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Apply central composite design (CCD) to model interactions between variables (e.g., methylating agent concentration, reaction time) and predict optimal conditions .
- By-Product Analysis : Use LC-MS to identify and quantify side products (e.g., over-methylated derivatives). Adjust reaction quenching protocols or purification steps (e.g., recrystallization solvents) to mitigate these .
Basic: What spectroscopic methods are used to confirm the stereochemical integrity of this compound?
Answer:
- Circular Dichroism (CD) : Detects chiral centers by measuring differential absorption of polarized light, confirming the compound’s enantiomeric purity .
- Polarimetry : Determines optical rotation to validate consistency with literature values for the desired enantiomer .
- X-ray Crystallography : Resolves absolute configuration for crystalline samples, though this requires high-purity material and specialized facilities .
Advanced: How can researchers resolve discrepancies in pharmacokinetic data for this compound across different biological matrices?
Answer:
Contradictions in pharmacokinetic data (e.g., bioavailability, half-life) often arise from matrix effects or methodological variability:
- Matrix-Specific Calibration : Use isotopically labeled internal standards (e.g., deuterated n-Methylserine) to correct for ionization suppression/enhancement in LC-MS/MS .
- Headspace Sampling : For volatile metabolites, employ gas chromatography with flame ionization detection (GC-FID) to minimize matrix interference, as validated for methylene chloride analysis .
- Cross-Validation : Compare data from multiple analytical platforms (e.g., GC vs. LC) to identify systematic biases .
Basic: What protocols ensure reproducibility in the synthesis of this compound for in vitro studies?
Answer:
- Stepwise Documentation : Record precise details (e.g., solvent purity, stirring rate, drying time) to minimize batch-to-batch variability .
- Reference Standards : Use certified reference materials (CRMs) for calibration and method validation. For example, cross-check NMR spectra against commercial hydrochloride standards .
- Purity Thresholds : Establish acceptance criteria (e.g., ≥98% HPLC purity) and reject batches failing to meet thresholds .
Advanced: How does the stability of this compound vary under different storage conditions, and how can degradation be mitigated?
Answer:
Stability studies should follow ICH guidelines:
- Accelerated Degradation Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light to identify degradation pathways. Monitor via HPLC for breakdown products .
- Lyophilization : For long-term storage, lyophilize the compound and store in amber vials under inert gas (argon or nitrogen) at –80°C to prevent hydrolysis or oxidation .
- pH Control : Stabilize aqueous solutions at pH 4–6, as extreme acidity/alkalinity accelerates decomposition .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure interaction with target enzymes (e.g., serine hydrolases). Include positive controls (e.g., known inhibitors) and blank corrections .
- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin reduction assays in relevant cell lines. Normalize data to vehicle-treated controls .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry .
Advanced: How can researchers address conflicting data on the metabolic pathways of this compound in animal models?
Answer:
- Isotope Tracing : Administer ¹³C-labeled n-Methylserine and track metabolite distribution via LC-MS or NMR to map pathways unambiguously .
- Knockout Models : Use genetically modified organisms (e.g., CYP450-deficient mice) to identify enzymes responsible for metabolic discrepancies .
- Multi-Omics Integration : Correlate metabolomics data with transcriptomic/proteomic profiles to uncover regulatory mechanisms influencing metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
